2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline” is a complex organic compound that contains a bromine atom. It is derived from biphenyl and quinoline .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The Ptzinger quinoline synthesis, for example, involves the reaction of isatin with an α-methylene carbonyl compound in the presence of a base .Molecular Structure Analysis
The molecular structure of “2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline” consists of a biphenyl group attached to a quinoline group . The biphenyl group contains a bromine atom .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, which is the most common type . The reaction mechanisms often involve the formation of a cationic intermediate, followed by regeneration of the aromatic ring .Scientific Research Applications
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
Anticancer Research
Quinoline derivatives have shown potential anticancer activities . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Antioxidant Research
Quinoline derivatives have also demonstrated antioxidant activities . This makes them valuable in the development of treatments for diseases caused by oxidative stress .
Anti-Inflammatory Research
Quinoline-based compounds have shown anti-inflammatory properties . They could be used in the development of new anti-inflammatory drugs .
Antimalarial Research
Quinoline is an essential segment of both natural and synthetic compounds used in the treatment of malaria . Quinoline-based drugs have been used for many years in antimalarial therapy .
Industrial Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It’s used in various chemical reactions and processes .
Extraction Efficiency Research
2-Bromobiphenyl, a component of “2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline”, has been used as a reference compound to investigate extraction efficiency of solid-phase microextraction fibers .
Mechanism of Action
Target of Action
Brominated biphenyl compounds are known to interact with various enzymes and receptors in the body . The specific target can vary depending on the exact structure of the compound and the biological context.
Mode of Action
Brominated biphenyls typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation . The bromine atom in these compounds is highly reactive, allowing them to participate in various transition metal-catalyzed coupling reactions .
Biochemical Pathways
Brominated biphenyls are known to interfere with various metabolic pathways, including those involved in the metabolism of lipids and hormones .
Pharmacokinetics
Brominated biphenyls are generally lipophilic, which allows them to accumulate in fatty tissues . They are also resistant to metabolism, leading to long biological half-lives .
Result of Action
Brominated biphenyls are known to have various biological effects, including endocrine disruption and neurotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline. For instance, the compound’s reactivity and biological effects can be influenced by factors such as pH, temperature, and the presence of other chemicals . Additionally, the compound’s lipophilicity can influence its distribution within the body and the environment .
properties
IUPAC Name |
2-[4-(4-bromophenyl)phenyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN/c22-19-12-9-16(10-13-19)15-5-7-18(8-6-15)21-14-11-17-3-1-2-4-20(17)23-21/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNUETIWAVTYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.